molecular formula C14H26N2O3SSi2 B15291095 Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate

Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate

Cat. No.: B15291095
M. Wt: 358.61 g/mol
InChI Key: NSRYWJBYLYXBPQ-ZWNOBZJWSA-N
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Description

Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate is a complex organic compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications . This compound is part of the cephem class, which is related to cephalosporins, a type of β-lactam antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through silylation reactions using reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and the presence of a base to facilitate the substitution of hydrogen atoms with trimethylsilyl groups.

Industrial Production Methods

Industrial production of this compound may involve automated derivatization protocols to ensure consistency and efficiency. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to monitor the synthesis and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and tris(trimethylsilyl)silane. The reactions often require anhydrous conditions and the presence of a base or catalyst to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silane compounds .

Mechanism of Action

The mechanism by which Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as protecting groups, preventing unwanted reactions during synthesis . The cephem core may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylsilyl 7-(Trimethylsilylamino)-3-methyl-3-cephem-4-carboxylate is unique due to its combination of trimethylsilyl groups and the cephem core. This combination provides both chemical inertness and potential biological activity, making it valuable in various fields of research and industry .

Properties

Molecular Formula

C14H26N2O3SSi2

Molecular Weight

358.61 g/mol

IUPAC Name

trimethylsilyl (6R,7R)-3-methyl-8-oxo-7-(trimethylsilylamino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C14H26N2O3SSi2/c1-9-8-20-13-10(15-21(2,3)4)12(17)16(13)11(9)14(18)19-22(5,6)7/h10,13,15H,8H2,1-7H3/t10-,13-/m1/s1

InChI Key

NSRYWJBYLYXBPQ-ZWNOBZJWSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N[Si](C)(C)C)SC1)C(=O)O[Si](C)(C)C

Canonical SMILES

CC1=C(N2C(C(C2=O)N[Si](C)(C)C)SC1)C(=O)O[Si](C)(C)C

Origin of Product

United States

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